(trans)-4-Propyl-1-methyl-L-proline-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

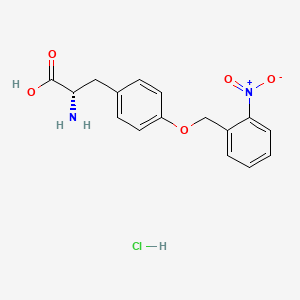

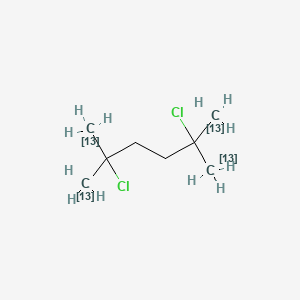

(trans)-4-Propyl-1-methyl-L-proline-d3, also known as (trans)-4-PPMP-d3, is an important synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid L-proline and has been designed to be a stable, fluorescently labelled version of the amino acid for use in laboratory experiments. (trans)-4-PPMP-d3 has been used in a range of studies, including those related to protein structure, enzyme kinetics and protein-ligand interactions.

Scientific Research Applications

New Strategies in Synthesis

A novel approach for the synthesis of N-aryl pyrroles through the Cu-catalyzed C–N cross-coupling reaction of trans-4-hydroxy-L-proline with aryl halides showcases the utility of proline derivatives in organic synthesis, producing N-aryl pyrroles in moderate to good yields (Reddy, Kumar, & Rao, 2011).

Analytical Applications

The development of new fluorescent chiral derivatization reagents for the resolution of chiral amines by RP-HPLC, utilizing derivatives of hydroxy-proline, underlines the importance of proline derivatives in enhancing analytical methods for chiral compound separation (Min, Toyo’oka, Fukushima, & Kato, 2004).

Enhancing Peptidomimetics Design

Research into trifluoromethylated proline surrogates within "Pro–Pro" turn-inducing templates for the design of enhanced β-turn inducers in peptides and proteins highlights the role of proline and its analogs in modulating peptide structure and stability, demonstrating the significance of these derivatives in designing peptidomimetics with improved conformational control (Gadais et al., 2019).

Novel Enzymatic Reactions

Studies on the enzymatic conversion of L-proline to various hydroxyproline isomers, including trans-4-hydroxy-L-proline, by specific hydroxylases, have important implications for the industrial production of these valuable chiral building blocks, highlighting the potential for biotechnological production methods to replace traditional chemical synthesis with more sustainable and efficient enzymatic processes (Hara & Kino, 2009).

Applications in Targeted Protein Degradation

The synthesis and evaluation of 3-fluoro-4-hydroxyprolines and their incorporation into peptidomimetic ligands for targeted protein degradation showcase the utility of hydroxyproline derivatives in medicinal chemistry, particularly in the development of PROTACs for selective protein knockdown, indicating the potential for these compounds in drug discovery and development (Testa et al., 2018).

properties

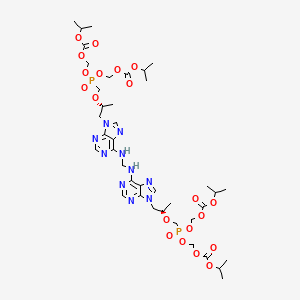

| { "Design of the Synthesis Pathway": "The synthesis pathway of '(trans)-4-Propyl-1-methyl-L-proline-d3' involves the introduction of a deuterium isotope at the 3-position of the proline ring. This can be achieved through a multistep synthesis starting with commercially available starting materials.", "Starting Materials": ["L-proline", "4-bromo-1-butene", "sodium hydride", "deuterium oxide", "methyl iodide", "propyl iodide", "acetic anhydride", "triethylamine", "sodium bicarbonate", "chloroform", "brine"], "Reaction": ["Step 1: L-proline is treated with 4-bromo-1-butene in the presence of sodium hydride to afford (trans)-4-propyl-L-proline.", "Step 2: (trans)-4-propyl-L-proline is then treated with deuterium oxide and a catalytic amount of acid to introduce a deuterium isotope at the 3-position of the proline ring, yielding (trans)-4-propyl-1-methyl-L-proline-d3.", "Step 3: (trans)-4-propyl-1-methyl-L-proline-d3 is then alkylated with methyl iodide and propyl iodide in the presence of triethylamine to afford the corresponding N-methyl and N-propyl derivatives.", "Step 4: The N-methyl and N-propyl derivatives are then acetylated with acetic anhydride in the presence of sodium bicarbonate to afford the desired product.", "Step 5: The crude product is purified by column chromatography using chloroform as the eluent, and the desired compound is obtained as a white solid.", "Step 6: The product is washed with brine to remove any residual impurities, and dried under vacuum to afford '(trans)-4-Propyl-1-methyl-L-proline-d3' as a pure compound."] } | |

CAS RN |

1246816-92-1 |

Product Name |

(trans)-4-Propyl-1-methyl-L-proline-d3 |

Molecular Formula |

C9H17NO2 |

Molecular Weight |

174.258 |

IUPAC Name |

(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |

InChI Key |

MAWGMRQFCUEYCT-QTFNCCPBSA-N |

SMILES |

CCCC1CC(N(C1)C)C(=O)O |

synonyms |

4R)-4-Propyl-hygric Acid-d3; (4R)-4-Propyl-hygric Acid-d3; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3; 1-Methyl-4-propylproline-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate](/img/structure/B587707.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B587710.png)